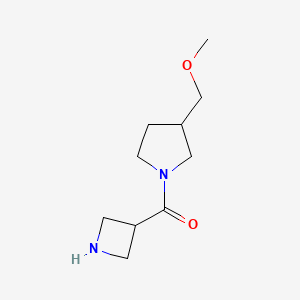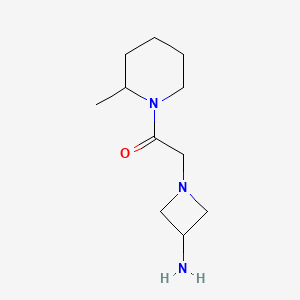
6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid, also known as 4-ethyl-6-piperazinopyrimidine-4-carboxylic acid (EPCA) is a novel synthetic organic compound with a variety of applications in biological and medicinal research. It is a member of the pyrimidine family, and is used as a building block for the synthesis of other organic compounds. EPCA has been studied for its potential applications in the fields of cancer research, drug discovery, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Serotonin Receptor Antagonism
This compound has been studied for its potential as a 5-HT7 receptor antagonist . The 5-HT7 receptor is involved in various neurological processes, and antagonists can be useful for treating conditions like depression, anxiety, and schizophrenia. The ethylpiperazinyl group on the pyrimidine ring enhances the binding affinity to the receptor, making it a promising candidate for further drug development.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a versatile scaffold for synthesizing new drugs . Its structure allows for various substitutions that can tailor the molecule’s properties for specific therapeutic targets. This adaptability makes it valuable for creating a diverse library of compounds for high-throughput screening in drug discovery.
Coordination Chemistry
Due to the presence of nitrogen atoms, 6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid can act as a ligand in coordination chemistry . It can form complexes with various metals, which can be useful in catalysis, material science, and as precursors for the synthesis of metal-organic frameworks (MOFs).
Neuroprotection and Anti-inflammatory Activity
Research has indicated that derivatives of this compound show promise in neuroprotection and anti-inflammatory activity . This is particularly relevant in the context of neurodegenerative diseases and brain injuries, where inflammation plays a key role in the progression of damage.
Antimicrobial Activity
Pyrimidine derivatives have demonstrated antimicrobial activity, suggesting that this compound could be a starting point for developing new antibiotics . With antibiotic resistance on the rise, there is a pressing need for novel antimicrobials, and this compound’s framework offers a potential avenue for exploration.
Enzyme Inhibition
Some derivatives of this compound have shown the ability to inhibit enzymes like butyrylcholinesterase (BuChE) . BuChE inhibitors are of interest for treating diseases like Alzheimer’s, where enzyme dysregulation contributes to the disease pathology.
Organic Synthesis
In organic synthesis, 6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid can be used as a building block for constructing more complex molecules . Its reactive sites allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists.
Propiedades
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-14-3-5-15(6-4-14)10-7-9(11(16)17)12-8-13-10/h7-8H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSDBMYVHIXKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)









![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)